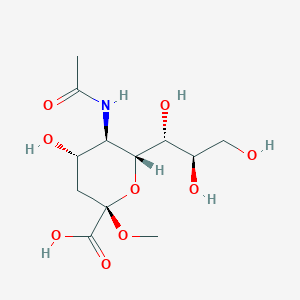

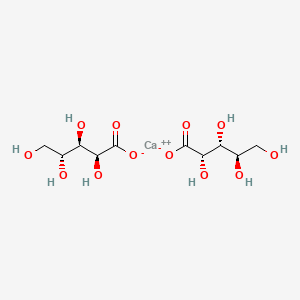

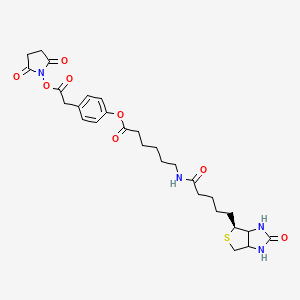

Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside involves multiple steps, starting from methyl 4-azido-4-deoxy-α-D-glucopyranoside. Tritylation of this compound gives the 6-trityl ether, which is then converted into its 2,3-dibenzoate. This compound undergoes further transformations through oxidation, esterification, reduction, and benzoylation to yield various derivatives with established structures and conformations confirmed by NMR analysis (Kotick et al., 1969).

Molecular Structure Analysis

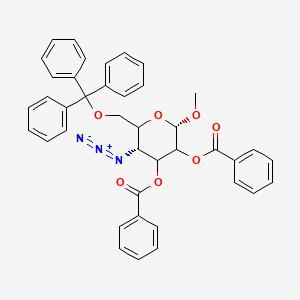

The molecular structure of Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside is characterized by the presence of azido, benzoate, and trityl groups attached to a glucopyranoside framework. The azido group introduces a reactive functionality that can be utilized in subsequent chemical transformations. NMR spectroscopy plays a crucial role in confirming the structure and conformation of synthesized derivatives.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including oxidation, esterification, reduction, and benzoylation, to produce a range of derivatives. These reactions exploit the reactivity of the azido group and the protective capabilities of the benzoate and trityl groups, allowing for controlled modifications of the molecule (Kotick et al., 1969).

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside has been utilized in synthetic studies of nucleoside antibiotics. It plays a crucial role in the synthesis of complex carbohydrate structures, demonstrating its value in the field of organic synthesis and medicinal chemistry (Kotick, Klein, Watanabe, & Fox, 1969).

Chemical Synthesis and Modifications

- The compound is a key intermediate in the chemical synthesis of various sugars and sugar derivatives. For instance, it has been used in the preparation of certain aminosaccharides, which are vital in the study of glycoscience (Lloyd, Evans, & Fielder, 1972).

Building Blocks for Novel Compounds

- It serves as a building block for creating novel cyclodextrin-like compounds and disaccharide derivatives. These compounds have applications in drug design and the development of new therapeutic agents (Wang, Sakairi, & Kuzuhara, 1993).

Antibiotic Activity Synthesis

- The compound is instrumental in synthesizing disaccharides with antibiotic activity, demonstrating its potential in developing new antibiotics and antimicrobial agents (Lockhoff, Stadler, Petersen, & Endermann, 1983).

Heparin Fragments Synthesis

- Its derivatives have been used in synthesizing heparin fragments, which are significant in medical research, particularly in understanding blood coagulation and developing anticoagulant therapies (Petitou et al., 1986).

Propiedades

IUPAC Name |

[(2S,5R)-5-azido-3-benzoyloxy-2-methoxy-6-(trityloxymethyl)oxan-4-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H35N3O7/c1-46-39-36(50-38(45)29-19-9-3-10-20-29)35(49-37(44)28-17-7-2-8-18-28)34(42-43-41)33(48-39)27-47-40(30-21-11-4-12-22-30,31-23-13-5-14-24-31)32-25-15-6-16-26-32/h2-26,33-36,39H,27H2,1H3/t33?,34-,35?,36?,39+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCBEOKIHHOARQ-QMKOAMETSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N=[N+]=[N-])OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C(C([C@@H](C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N=[N+]=[N-])OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H35N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

669.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.